Ethyl (2-Azidoethoxy-d4)acetoacetate

Description

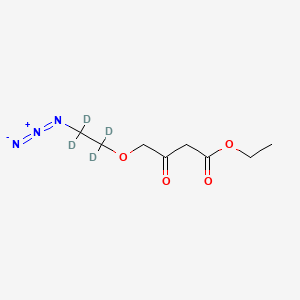

Ethyl (2-Azidoethoxy-d4)acetoacetate (CAS: 1189691-91-5) is a deuterated derivative of ethyl acetoacetate, where four hydrogen atoms in the 2-azidoethoxy group are replaced with deuterium. This modification enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies by reducing signal interference from protonated solvents . Structurally, it retains the acetoacetate backbone (CH3COCH2COO-) but incorporates an azidoethoxy (-OCH2N3) side chain, enabling participation in click chemistry reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Its molecular formula is C15D4H12ClN3O4, with a molecular weight of 341.783 g/mol .

Properties

IUPAC Name |

ethyl 4-(2-azido-1,1,2,2-tetradeuterioethoxy)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4/c1-2-15-8(13)5-7(12)6-14-4-3-10-11-9/h2-6H2,1H3/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVPZBURNBMJNW-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)COCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCC(=O)CC(=O)OCC)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661953 | |

| Record name | Ethyl 4-{[2-azido(~2~H_4_)ethyl]oxy}-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189691-91-5 | |

| Record name | Ethyl 4-{[2-azido(~2~H_4_)ethyl]oxy}-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethyl (2-Azidoethoxy-d4)acetoacetate typically involves the reaction of ethyl acetoacetate with 2-azidoethanol-d4 under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through standard techniques like column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Ethyl (2-Azidoethoxy-d4)acetoacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the azido group to an amine group.

Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl (2-Azidoethoxy-d4)acetoacetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the study of reaction mechanisms and kinetics.

Biology: The compound is used in metabolic studies due to its stable isotope labeling, which allows researchers to trace metabolic pathways.

Medicine: It is employed in the development of diagnostic tools and therapeutic agents, particularly in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

The mechanism of action of Ethyl (2-Azidoethoxy-d4)acetoacetate involves its interaction with specific molecular targets, depending on the context of its use. In metabolic studies, the deuterium labeling allows for precise tracking of the compound through various biochemical pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes .

Comparison with Similar Compounds

Key Research Findings

- Deuterium Effects : Deuterated compounds exhibit slower metabolic degradation, making them valuable in pharmacokinetic studies .

- Reactivity Hierarchy: Ethyl cyanoacetate > ethyl acetoacetate > ethyl malonate in base-catalyzed reactions due to pKa differences .

- Triazole Yield : Ethyl acetoacetate derivatives with electron-withdrawing groups (e.g., azido) show higher cycloaddition efficiency in click chemistry .

Biological Activity

Ethyl (2-Azidoethoxy-d4)acetoacetate, a compound with the CAS number 1189691-91-5, has garnered attention in the field of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing various research findings, case studies, and data tables to provide a comprehensive overview.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉D₄N₃O₄ |

| Molecular Weight | 219.23 g/mol |

| Appearance | Yellow oil |

| Solubility | Soluble in acetone, ethyl acetate, methanol |

This compound is characterized by the presence of an azide group, which is known for its reactivity and utility in click chemistry applications.

Antimicrobial Properties

Research indicates that compounds containing azide functionalities can exhibit significant antimicrobial activity. A study highlighted the synthesis of various derivatives from this compound that demonstrated potent activity against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, particularly those associated with breast and lung cancers. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Study: Breast Cancer Cell Lines

A recent study examined the effects of this compound on MCF-7 breast cancer cells. The results indicated:

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis via mitochondrial pathway

- Cell Cycle Arrest : G1 phase arrest was observed at higher concentrations.

Immunomodulatory Effects

This compound has also been evaluated for its immunomodulatory effects. It was found to enhance the production of cytokines such as IL-6 and TNF-α in activated macrophages, suggesting its potential role as an immunostimulant.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with azide-containing reagents under controlled conditions to ensure high yield and purity. Its applications extend beyond biological activity; it serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.

Synthetic Route Overview

- Starting Material : Ethyl acetoacetate

- Reagents : Azide reagent (e.g., sodium azide)

- Conditions : Reflux in an appropriate solvent (e.g., DMF)

- Yield : Typically >70%

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.